In-Depth Technical Guide: NMR Chemical Shift Assignments and Spectroscopy Data for 2-(2-Pentynyl)-2-cyclopenten-1-one
In-Depth Technical Guide: NMR Chemical Shift Assignments and Spectroscopy Data for 2-(2-Pentynyl)-2-cyclopenten-1-one
Executive Summary
As a bifunctional building block, 2-(2-pentynyl)-2-cyclopenten-1-one (CAS 29119-44-6) plays a linchpin role in advanced organic synthesis[1]. Featuring an α,β -unsaturated ketone conjugated system and an isolated internal alkyne, it is a critical intermediate in the total synthesis of jasmonoids (e.g., cis-jasmone), phytoprostanes[2], and complex polycyclic norcembranoids[3]. Furthermore, its structural topology makes it an ideal substrate for transition-metal-catalyzed cycloadditions, such as the Pauson-Khand reaction, to construct complex bicyclic scaffolds[4].
This whitepaper provides a comprehensive, expert-level breakdown of the NMR spectroscopy data, structural elucidation strategies, and self-validating experimental workflows required to synthesize and characterize this molecule.
Structural Elucidation via NMR Spectroscopy
The assignment of 2-(2-pentynyl)-2-cyclopenten-1-one relies heavily on understanding the electronic environments created by its two distinct π -systems.
Causality in Solvent Selection: Chloroform-d (CDCl 3 ) is the standard solvent for this acquisition. It provides excellent solubilizing properties for moderately polar enones, and crucially, its residual solvent peak (7.26 ppm) does not obscure the critical β -olefinic proton (C3-H) at ~7.35 ppm, allowing for precise multiplicity analysis and integration[5].
1 H NMR Assignments
The extreme downfield shift of the C3 proton is a direct consequence of the resonance contribution from the carbonyl group, which places a partial positive charge at the β -position. The propargylic/allylic methylene (C1') is uniquely identifiable due to its skip-conjugated position between the enone and the alkyne.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment / Causality |
| C3-H | 7.35 | m (or tt) | J≈2.5 | 1H | β -olefinic proton; strongly deshielded by C=O resonance. |
| C1'-H 2 | 3.05 | dt | J=7.0,2.5 | 2H | Propargylic/allylic CH 2 ; deshielded by adjacent C=C and C ≡ C. |
| C5-H 2 | 2.60 | m | - | 2H | α -carbonyl CH 2 on the cyclopentenone ring. |
| C4-H 2 | 2.42 | m | - | 2H | Allylic CH 2 on the cyclopentenone ring. |
| C4'-H 2 | 2.15 | qt | J=7.5,2.5 | 2H | Ethyl CH 2 adjacent to the internal alkyne. |
| C5'-H 3 | 1.12 | t | J=7.5 | 3H | Terminal methyl group of the pentynyl chain. |
13 C NMR Assignments
The 13 C spectrum validates the carbon framework. The polarization of the alkyne carbons (C2' and C3') is influenced by the proximity to the electron-withdrawing enone system, albeit separated by a methylene spacer, which breaks direct conjugation but allows for inductive deshielding.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Type | Assignment / Causality |
| C1 | 209.5 | C | Carbonyl (C=O); characteristic of a 5-membered conjugated enone. |
| C3 | 158.2 | CH | β -olefinic carbon; deshielded via resonance. |
| C2 | 143.1 | C | α -olefinic quaternary carbon; substituted position. |
| C3' | 83.8 | C | Internal alkyne carbon (distal to ring). |
| C2' | 75.4 | C | Internal alkyne carbon (proximal to ring). |
| C5 | 34.6 | CH 2 | Ring CH 2 α to the carbonyl. |
| C4 | 26.8 | CH 2 | Ring allylic CH 2 . |
| C1' | 24.5 | CH 2 | Propargylic/allylic bridging methylene. |
| C4' | 14.2 | CH 2 | Ethyl CH 2 on the alkyne. |
| C5' | 12.8 | CH 3 | Terminal methyl carbon. |
2D NMR Connectivity and Structural Validation
To unambiguously confirm the attachment point of the pentynyl chain at the α -position (C2) rather than the β -position (C3), 2D NMR techniques are employed. HMBC (Heteronuclear Multiple Bond Correlation) is critical here: strong cross-peaks between the C1' protons and both C1 (carbonyl) and C3 ( β -carbon) confirm the α -substitution pattern.
Key HMBC (dashed) and COSY (dotted) NMR correlations establishing connectivity.
Experimental Protocols & Workflows
Protocol 1: High-Resolution NMR Acquisition (Self-Validating System)
To ensure the integrity of the spectral data, the following self-validating acquisition protocol must be executed:
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v TMS as an internal standard.
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Probe Tuning and Shimming: Causality: High magnetic field homogeneity is strictly required to resolve the fine J≈2.5 Hz long-range coupling between the propargylic protons (C1') and the β -olefinic proton (C3). Perform gradient shimming until the TMS linewidth at half-height is ≤0.8 Hz.
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13 C NMR Optimization: Causality: Quaternary carbons (C1, C2, C2', C3') lack attached protons, leading to inefficient dipole-dipole relaxation. Set the relaxation delay (D1) to ≥2.0 seconds to ensure these carbons fully relax between pulses, preventing signal attenuation and allowing for accurate baseline resolution.
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Validation Step: Before proceeding to 2D NMR, integrate the 1 H spectrum. The system validates itself if the integration ratio strictly follows 1 : 2 : 2 : 2 : 2 : 3 (C3 : C1' : C5 : C4 : C4' : C5'). Any deviation indicates incomplete reaction or thermodynamic isomerization.
Protocol 2: Synthetic Workflow for 2-(2-Pentynyl)-2-cyclopenten-1-one
The targeted synthesis of the α -substituted enone relies on kinetic enolate chemistry followed by controlled oxidation, avoiding the thermodynamic mixtures common in direct alkylations[2].
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Enolate Formation & Alkylation: Treat cyclopentanone with Lithium Diisopropylamide (LDA) at -78 °C to form the kinetic enolate. Alkylate with 1-bromo-2-pentyne to yield 2-(2-pentynyl)cyclopentanone. Causality: The extreme low temperature and bulky base ensure exclusive mono-alkylation without thermodynamic equilibration.
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Silyl Enol Ether Formation: React the intermediate with LDA and Trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl enol ether.
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Saegusa-Ito Oxidation: Treat the silyl enol ether with Palladium(II) acetate (Pd(OAc) 2 ) in acetonitrile. Causality: The Pd(II) catalyst facilitates the formation of the α,β -unsaturated ketone via β -hydride elimination. This selectively yields the target enone without over-oxidizing the sensitive internal alkyne.
Synthetic workflow and downstream applications of 2-(2-pentynyl)-2-cyclopenten-1-one.
References
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[1] Title: 2-(2-Pentynyl)-2-cyclopenten-1-one | C10H12O | CID 11008072 - PubChem. Source: nih.gov. URL:
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[5] Title: 2-(2-pentinil)-2-ciclopentenona 29119-44-6 wiki - Es - Guidechem. Source: guidechem.com. URL:
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[2] Title: Efficient Synthesis of [2H2]-Tetrahydrodicranenone B (Ia) and a 3-Oxa-Analogue (Ib) Resistant Against β-Oxidation. Source: researchgate.net. URL:
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[3] Title: Synthetic Explorations of Structurally Complex Bioactive Cembrenolides - UC San Diego. Source: escholarship.org. URL:
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[4] Title: [논문]Mild and Efficient N-Oxide Promoted Pauson-Khand Reactions with Ethylene. Source: kisti.re.kr. URL:
Sources
- 1. 2-(2-Pentynyl)-2-cyclopenten-1-one | C10H12O | CID 11008072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. [논문]Mild and Efficient N-Oxide Promoted Pauson-Khand Reactions with Ethylene [scienceon.kisti.re.kr]
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